

m-PEG3-aldehyde chemical properties

Author: BenchChem Technical Support Team. Date: December 2025

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An In-depth Technical Guide to m-PEG3-aldehyde

Introduction

m-PEG3-aldehyde, with the IUPAC name 3-(2-(2-methoxyethoxy)ethoxy)propanal, is a monofunctional polyethylene glycol (PEG) derivative that serves as a versatile tool in the fields of bioconjugation, drug delivery, and proteomics.[1][2] It features a short, hydrophilic three-unit PEG spacer and a terminal aldehyde group.[1] The PEG spacer enhances the aqueous solubility and biocompatibility of molecules to which it is attached, while the aldehyde group provides a reactive handle for covalent modification of biomolecules.[1][3][4]

This guide provides a comprehensive overview of the chemical properties, reactivity, and common applications of **m-PEG3-aldehyde**, with a focus on experimental protocols and its role in advanced drug development strategies like Proteolysis Targeting Chimeras (PROTACs).[3] [4][5][6]

Chemical and Physical Properties

The fundamental properties of **m-PEG3-aldehyde** are summarized below. This data is critical for calculating molar quantities, assessing solubility, and ensuring proper handling and storage.



Property	Value	Reference(s)
CAS Number	356066-46-1	[1][7][8]
Molecular Formula	C8H16O4	[1][7][8]
Molecular Weight	176.21 g/mol	[1][7][8]
Appearance	Colorless to light yellow liquid	[3][9]
Purity	Typically ≥95%	[1][2][7]
Density	~0.995 g/cm³	[3]
Solubility	Soluble in DMSO, water, chloroform, DMF	[1][3][10]
Topological Polar Surface Area (TPSA)	44.76 Ų	[7]
logP	0.255	[7]

Spectroscopic Data

Spectroscopic analysis is essential for confirming the identity and purity of **m-PEG3-aldehyde**.



Spectroscopy	Feature	Expected Chemical Shift / Wavenumber	Notes	Reference(s)
¹ H NMR	Aldehyde Proton (-CHO)	~9.6 - 9.8 ppm	Appears as a triplet. This signal may disappear or reduce in D ₂ O due to hydration to a 1,1-diol, with a new signal appearing around 4.9-5.0 ppm.	[11][12]
Methoxy Protons (-OCH₃)	~3.3 - 3.4 ppm	A sharp singlet integrating to 3 protons.	[1]	
PEG Backbone Protons (- OCH ₂ CH ₂ O-)	~3.5 - 3.7 ppm	A series of multiplets corresponding to the ethylene glycol units.	[1]	
¹³ C NMR	Carbonyl Carbon (-CHO)	~190 - 205 ppm	The presence of a signal in this range is clear evidence for a carbonyl group.	[12]
IR	C=O Stretch (Aldehyde)	~1730 cm ⁻¹	A strong, characteristic absorption for a saturated aldehyde.	[12]
C-H Stretch (Aldehyde)	~2720 cm ⁻¹ and ~2820 cm ⁻¹	Two characteristic	[12]	



weak to medium bands that are important for distinguishing aldehydes from ketones.

Reactivity and Applications

The primary utility of **m-PEG3-aldehyde** stems from the reactivity of its terminal aldehyde group. Aldehydes are electrophilic and readily react with various nucleophiles, making them ideal for bioconjugation.[13]

Key Reactions:

- Reductive Amination: The aldehyde reacts with primary amines (e.g., the N-terminus of a protein or lysine side chains) to form an initial, unstable Schiff base (imine).[13][14] This intermediate is then reduced by a mild reducing agent, such as sodium cyanoborohydride (NaBH₃CN), to form a stable secondary amine linkage.[13][15] The pH of the reaction is critical for selectivity; N-terminal specific PEGylation can often be achieved at a pH of around 5.0-6.0.[16][17]
- Hydrazone/Oxime Formation: The aldehyde group reacts specifically and efficiently with hydrazide and aminooxy groups to form stable hydrazone and oxime linkages, respectively. [1][2][3][4][18] This reaction is often referred to as a "bioorthogonal" ligation, as it proceeds under mild physiological conditions without interfering with other biological functional groups. [19][20]

Primary Applications:

- PEGylation: The process of attaching PEG chains to proteins, peptides, or small molecules to improve their pharmacokinetic properties.[17][21] PEGylation can increase drug solubility, extend circulation half-life, and reduce immunogenicity.[17][22]
- PROTAC Linkers: **m-PEG3-aldehyde** is used as a building block in the synthesis of PROTACs.[3][4][5][6] PROTACs are heterobifunctional molecules that recruit a target protein



to an E3 ubiquitin ligase, leading to the target's ubiquitination and subsequent degradation by the proteasome.[3][4][6] The PEG linker component physically separates the two binding ligands and its properties (length, hydrophilicity) are critical for the PROTAC's efficacy.[3][4]

Biomolecule Labeling and Crosslinking: The specific reactivity of the aldehyde allows for its
use in labeling biomolecules with tags for detection or crosslinking proteins for structural
studies.[1][4][18][23]

Experimental Protocols

The following are general protocols that serve as a starting point. Optimization may be required based on the specific properties of the molecule to be conjugated.

Protocol 1: Reductive Amination for Conjugation to Primary Amines

This protocol describes the conjugation of **m-PEG3-aldehyde** to a protein via its primary amine groups.

Materials:

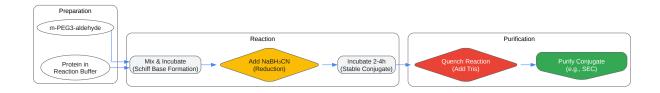
- Protein or peptide with accessible primary amine(s)
- m-PEG3-aldehyde
- Reaction Buffer: 100 mM HEPES or Phosphate buffer, pH 7.0-7.5
- Reducing Agent: Sodium cyanoborohydride (NaBH₃CN)
- Quenching Solution: 1 M Tris-HCl, pH 8.0
- Purification system (e.g., Size-Exclusion Chromatography (SEC) or Dialysis)

Procedure:

 Preparation: Dissolve the protein in the Reaction Buffer to a final concentration of 1-10 mg/mL.



- PEGylation: Add m-PEG3-aldehyde to the protein solution. A 5- to 20-fold molar excess of the PEG reagent over the protein is a common starting point.
- Schiff Base Formation: Allow the mixture to incubate for 30-60 minutes at room temperature with gentle stirring to form the imine intermediate.
- Reduction: Prepare a fresh stock solution of NaBH₃CN in the Reaction Buffer. Add the
 reducing agent to the reaction mixture to a final concentration of ~20 mM (typically a 1.5 to 2fold molar excess over the aldehyde).
- Reaction: Let the reaction proceed for 2-4 hours at room temperature or overnight at 4°C.
 The progress can be monitored by SDS-PAGE or Mass Spectrometry.
- Quenching: Add the Quenching Solution to consume any unreacted m-PEG3-aldehyde.
 Incubate for 30 minutes.
- Purification: Purify the PEGylated protein from excess reagents using SEC, dialysis, or another appropriate chromatographic method.



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Fig 1. General workflow for protein conjugation via reductive amination.

Protocol 2: Hydrazone Formation with Hydrazide-Modified Molecules



This protocol details the reaction between **m-PEG3-aldehyde** and a molecule containing a hydrazide group.

Materials:

- Hydrazide-modified molecule (e.g., peptide, small molecule)
- m-PEG3-aldehyde
- Reaction Buffer: 100 mM Sodium Acetate, pH 4.5-5.5
- Purification system (e.g., Reversed-Phase HPLC)

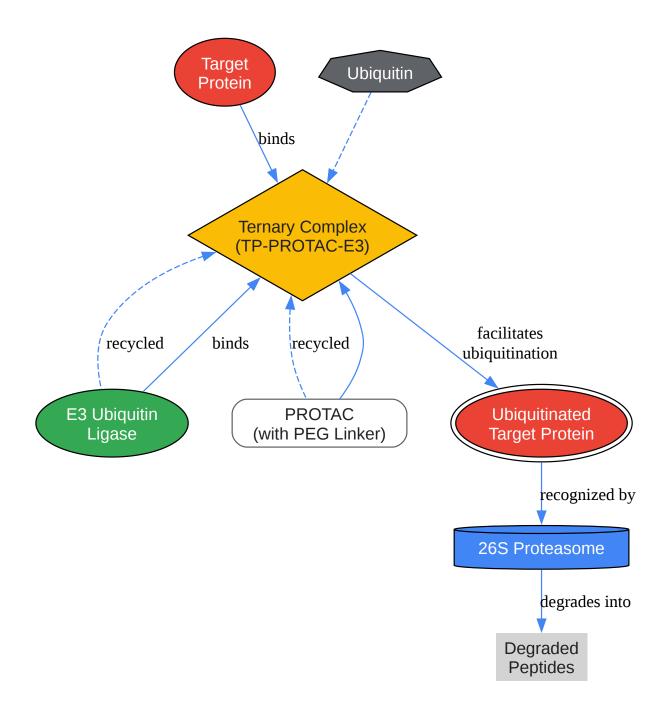
Procedure:

- Preparation: Dissolve the hydrazide-modified molecule in the Reaction Buffer.
- Reagent Addition: Dissolve m-PEG3-aldehyde in a small amount of buffer or a compatible
 organic solvent (like DMSO) and add it to the reaction mixture. A 1.1 to 1.5-fold molar excess
 of the aldehyde is typically sufficient.
- Reaction: Allow the mixture to react for 2-12 hours at room temperature. The acidic pH catalyzes the formation of the hydrazone bond. Monitor the reaction by LC-MS.
- Purification: The resulting conjugate can be purified directly by RP-HPLC to remove unreacted starting materials.

Visualization of a Key Application: PROTAC Mechanism

m-PEG3-aldehyde is a key linker for creating PROTACs. The diagram below illustrates the general mechanism by which a PROTAC facilitates the degradation of a target protein.





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Fig 2. PROTAC mechanism for targeted protein degradation.

Storage and Stability

Proper storage is crucial to prevent degradation of the reactive aldehyde group.



- Short-term (days to weeks): Store at 0 4°C, dry and protected from light.[1]
- Long-term (months to years): Store at -20°C under an inert atmosphere (e.g., nitrogen).[1][3]
- In Solution: Stock solutions, particularly in hygroscopic solvents like DMSO, should be stored at -20°C or -80°C.[3] For long-term storage in solution (-80°C), use within 6 months is recommended.[3] Avoid repeated freeze-thaw cycles.[3] The product is generally stable for several weeks during shipping at ambient temperatures.[1]

Conclusion

m-PEG3-aldehyde is a high-value chemical tool for researchers in chemistry, biology, and pharmacology. Its defined structure, hydrophilic PEG spacer, and versatile aldehyde reactivity enable a wide range of applications, from fundamental bioconjugation studies to the development of sophisticated therapeutics like PROTACs. Understanding its chemical properties, reactivity, and handling requirements is key to its successful implementation in the laboratory.

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- To cite this document: BenchChem. [m-PEG3-aldehyde chemical properties]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1677515#m-peg3-aldehyde-chemical-properties]

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